molecular formula C11H14N2O4 B8634230 Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester CAS No. 159187-74-3

Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester

Cat. No. B8634230
M. Wt: 238.24 g/mol
InChI Key: MHHHKKRYCHJNLQ-UHFFFAOYSA-N
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Patent
US05496949

Procedure details

The process for producing pivaloyloxymethyl pyrazinecarboxylate is now described taking the use of the sodium salt as an example of said alkali metal pyrazinecarboxylate. Thus, pyrazinecarboxylic acid is dissolved in an aqueous solution containing an equimoler amount, with respect to the acid, of sodium hydroxide, water is then distilled off, and the residue is dried to give sodium pyrazinecarboxylate. To this sodium pyrazinecarboxylate is added 1-2 molar equivalents, with respect to sodium pyrazinecarboxylate, of chloromethyl pivalate, and, as the catalyst, 0.1-0.3 molar equivalent, with respect to sodium pyrazinecarboxylate, of a tertiary amine, e.g. triethylamine, and the reaction is conducted at 90°-120° C. for 3-10 hours, whereby pivaloyloxymethyl pyrazinecarboxylate is produced. As an alternative, pivaloyloxymethyl pyrazinecarboxylate can also be obtained without the aid of a catalyst by conducting the reaction in a solvent in which sodium pyrazinecarboxylate is at least partially soluble and which is inert to the reaction, for example dimethylformamide or N-methyl-2-pyrrolidone.
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8].[Na+].[C:11]([O:17][CH2:18]Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>C(N(CC)CC)C>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH2:18][O:17][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13])=[O:8] |f:0.1|

Inputs

Step One
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)[O-].[Na+]
Step Two
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)[O-].[Na+]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)OCOC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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